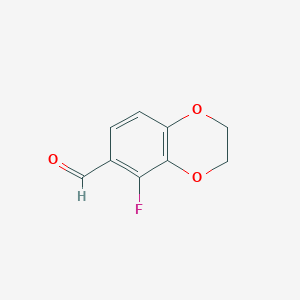
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde
Übersicht
Beschreibung
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde is a chemical compound with the molecular formula C8H7FO2 . It has a molecular weight of 154.14 .
Synthesis Analysis
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde can be achieved from 3-Fluorocatechol and 1,2-Dibromoethane . Further details about the synthesis process can be found in the referenced material .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde consists of a benzodioxine ring with a fluorine atom at the 5th position and a carbaldehyde group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde include a molecular weight of 154.14 and a molecular formula of C8H7FO2 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- New Synthesis of 3-Fluoropyrroles : This study discusses an efficient method for preparing various 3-fluorinated pyrroles, a process that might be relevant for compounds with structural similarities to "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde" (Surmont et al., 2009). The methodology could offer a pathway for the synthesis or functionalization of related compounds.
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Analogues : Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activities. This suggests that compounds with fluorine substitutions, like "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde," could be explored for their potential antimicrobial properties (Desai et al., 2013).
Pharmacokinetics and Metabolism
- Fluorouracil Metabolism and Pharmacology : Although not directly related, the metabolism and pharmacological studies of 5-Fluorouracil provide insights into how fluorinated compounds are processed in biological systems. This information could be useful for understanding the potential biological interactions and effects of "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde" (Diasio & Harris, 1989).
Biological Evaluation of Fluorinated Compounds
- Synthesis and Biological Evaluation of Arylthiophene-2-Carbaldehydes : This study on the synthesis of various arylthiophene-2-carbaldehyde compounds and their evaluation for antibacterial and antiurease activities indicates the potential for fluorinated compounds in developing new therapeutic agents (Ali et al., 2013).
Safety and Hazards
The safety data indicates that 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJADAGWGVADGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)
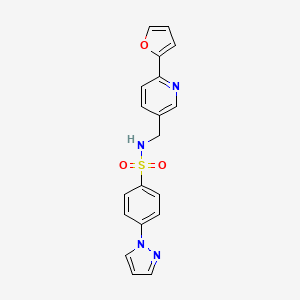
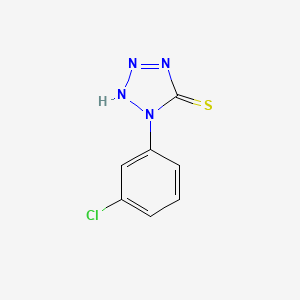
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
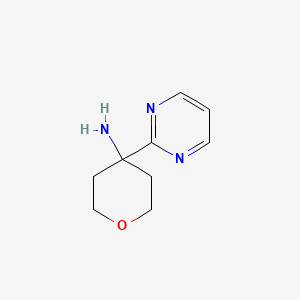
![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2834244.png)
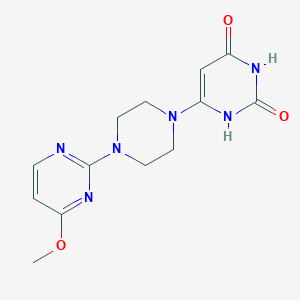
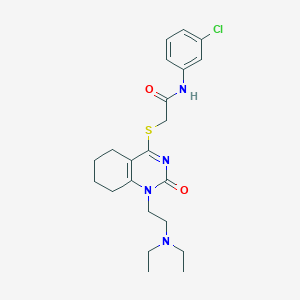

![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride](/img/structure/B2834251.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)
![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)